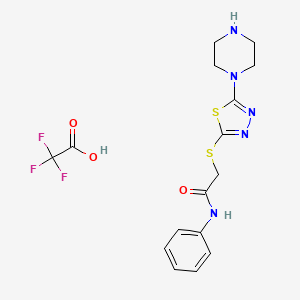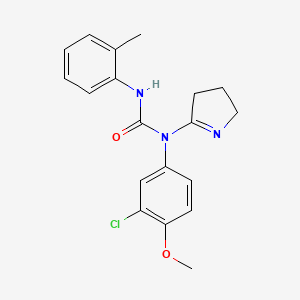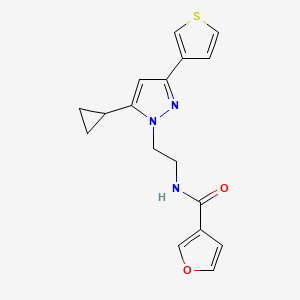
(E)-N'-(3-methoxybenzylidene)-3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-N'-(3-methoxybenzylidene)-3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide, also known as MBP, is a pyrazole derivative that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound exhibits a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In
Scientific Research Applications
- Researchers have explored the potential of this compound as an anticancer agent . Its ability to inhibit specific enzymes or pathways involved in cancer cell growth and proliferation has been studied. Further investigations are needed to understand its mechanism of action and potential clinical applications .
- The compound has demonstrated anti-inflammatory activity in preclinical studies. It may modulate inflammatory pathways, making it relevant for conditions such as arthritis, inflammatory bowel disease, and other inflammatory disorders .
- (E)-N’-(3-methoxybenzylidene)-3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide exhibits antioxidant properties . Antioxidants play a crucial role in protecting cells from oxidative stress and preventing damage caused by free radicals .
- Investigations have explored its antimicrobial activity against bacteria, fungi, and other pathogens. This compound could be a valuable lead for developing novel antimicrobial agents .
- The compound’s structure suggests it may act as a metal ion chelator . Chelation therapy is used to treat metal poisoning and other conditions related to metal accumulation in the body .
- Computational studies, such as molecular docking , have been conducted to predict its interactions with specific protein targets. These studies provide insights into potential binding sites and mechanisms of action .
Anticancer Activity
Anti-inflammatory Properties
Antioxidant Effects
Antimicrobial Potential
Metal Ion Chelation
Molecular Docking Studies
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-N'-(3-methoxybenzylidene)-3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide involves the condensation of 3-methoxybenzaldehyde and 2-methoxyphenylhydrazine to form (E)-N'-(3-methoxybenzylidene)-2-methoxyphenylhydrazine. This intermediate is then reacted with 1H-pyrazole-5-carbohydrazide to yield the final product.", "Starting Materials": [ "3-methoxybenzaldehyde", "2-methoxyphenylhydrazine", "1H-pyrazole-5-carbohydrazide", "Acetic acid", "Sodium acetate", "Ethanol" ], "Reaction": [ "Step 1: Dissolve 3-methoxybenzaldehyde (1.0 equiv) and 2-methoxyphenylhydrazine (1.2 equiv) in ethanol and add a catalytic amount of acetic acid. Heat the reaction mixture at reflux for 4 hours.", "Step 2: Cool the reaction mixture to room temperature and filter the resulting solid. Wash the solid with ethanol and dry under vacuum to obtain (E)-N'-(3-methoxybenzylidene)-2-methoxyphenylhydrazine.", "Step 3: Dissolve (E)-N'-(3-methoxybenzylidene)-2-methoxyphenylhydrazine (1.0 equiv) and 1H-pyrazole-5-carbohydrazide (1.2 equiv) in ethanol and add a catalytic amount of acetic acid. Heat the reaction mixture at reflux for 4 hours.", "Step 4: Cool the reaction mixture to room temperature and filter the resulting solid. Wash the solid with ethanol and dry under vacuum to obtain the final product, (E)-N'-(3-methoxybenzylidene)-3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide." ] } | |
CAS RN |
1285559-95-6 |
Product Name |
(E)-N'-(3-methoxybenzylidene)-3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide |
Molecular Formula |
C19H18N4O3 |
Molecular Weight |
350.378 |
IUPAC Name |
3-(2-methoxyphenyl)-N-[(E)-(3-methoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C19H18N4O3/c1-25-14-7-5-6-13(10-14)12-20-23-19(24)17-11-16(21-22-17)15-8-3-4-9-18(15)26-2/h3-12H,1-2H3,(H,21,22)(H,23,24)/b20-12+ |
InChI Key |
DKQXXABLNRQFPP-UDWIEESQSA-N |
SMILES |
COC1=CC=CC(=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=CC=C3OC |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S)-2-[6-(Trifluoromethyl)pyridin-3-yl]propan-1-amine](/img/structure/B2697680.png)


![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2697686.png)
![N-[(1R*,4R*)-4-Aminocyclohexyl]-2-chlorobenzamide hydrochloride](/img/structure/B2697691.png)


![Methyl 2-amino-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylthiophene-3-carboxylate](/img/structure/B2697694.png)
![Ethyl 4-[[6-(2-amino-2-oxoethyl)sulfanyl-5-cyano-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carbonyl]amino]benzoate](/img/structure/B2697695.png)

![8-((4-Fluoro-3-methylphenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2697697.png)


![2-(4,4-Difluoropiperidin-1-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2697702.png)